molecular formula C11H11BrN4 B564553 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide CAS No. 1246819-52-2

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide

Cat. No. B564553
M. Wt: 279.141
InChI Key: MICSCRZPQICXNA-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide, also known as IQ, is a food-derived carcinogen found in high-temperature-cooked meats and tobacco smoke . It is a highly mutagenic compound present in protein pyrolysates .


Molecular Structure Analysis

The molecular formula of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is C11H11BrN4 . The molecular weight is 279.14 . The molecular formula of the base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, is C11H10N4 , and its molecular weight is 198.22 .


Physical And Chemical Properties Analysis

The base compound, 2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline, has a density of 1.4±0.1 g/cm3, a boiling point of 458.7±37.0 °C at 760 mmHg, and a flash point of 231.2±26.5 °C . It has 4 H bond acceptors, 2 H bond donors, and no freely rotating bonds .

Scientific Research Applications

Mutagenicity Studies

Research has shown that derivatives similar to 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline have been synthesized and tested for mutagenicity. For example, compounds like 3-Methyl-3H-imidazo[4,5-f]quinoline were active in Ames tests, indicating that the imidazole ring and the 2-amino group play a crucial role in mutagenic activity (Grivas & Jägerstad, 1984).

Synthetic Routes and Chemical Reactivity

The synthesis of isoquinolinone derivatives through SNAr reactions provides a versatile route to compounds like imidazo[4,5-h]isoquinolin-9-ones, which are a new class of kinase inhibitors. This indicates the potential pharmaceutical applications of these compounds (Snow et al., 2002). Similarly, studies on the synthesis and nitrogen elimination of tetrazolo[1,5-b] isoquinolinium salts show the formation of new tetracyclic compounds, indicating a wide range of chemical reactivities and potential applications of these structures (Messmer et al., 1986).

Safety And Hazards

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline is a highly mutagenic compound . It is probably carcinogenic to humans (Group 2A) .

properties

IUPAC Name

3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.BrH/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSCRZPQICXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747010
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide

CAS RN

1246819-52-2
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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